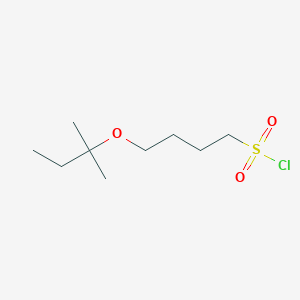
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a fluorophenyl group attached to a pentane backbone with two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione typically involves the reaction of 2-fluoroacetophenone with a suitable methylating agent under controlled conditions. One common method includes the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acid work-up to yield the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and the use of catalysts to enhance yield and purity. The starting material, 2-fluoroacetophenone, is reacted with methylating agents in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by purification steps including distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can occur at the methyl group using reagents like bromine or chlorine in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride with UV light.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mecanismo De Acción
The mechanism by which 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione exerts its effects involves interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group attached to an amphetamine backbone.
Uniqueness: 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione is unique due to its dual ketone functionalities and the specific positioning of the fluorophenyl group, which confer distinct chemical reactivity and biological activity compared to other fluorinated compounds.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
QZVZTTXSCRMMNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



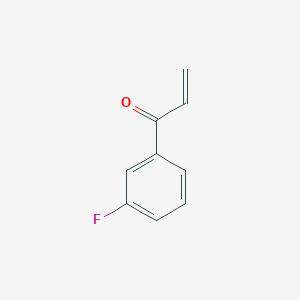
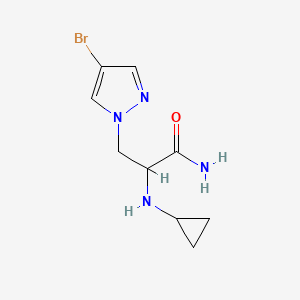
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
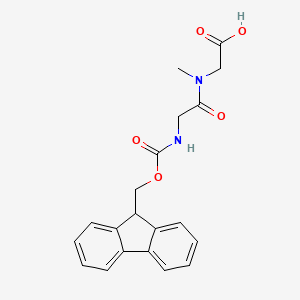
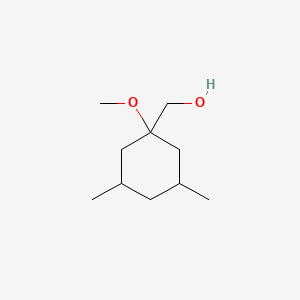
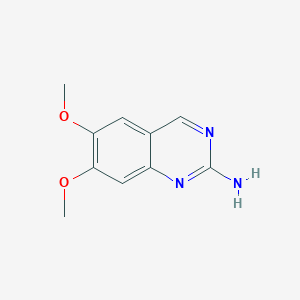

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

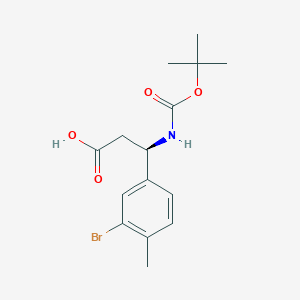
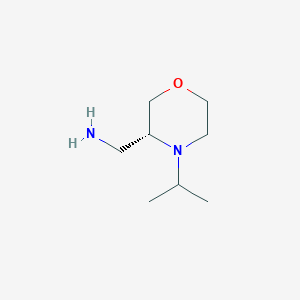
![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
